

Chemical structure and properties of 5-(Trifluoromethyl)pyridine-2-sulfonamide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridine-2-sulfonamide

Cat. No.: B2809210

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An In-depth Technical Guide to **5-(Trifluoromethyl)pyridine-2-sulfonamide** for Researchers and Drug Development Professionals

Introduction & Overview

Executive Summary

5-(Trifluoromethyl)pyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a sulfonamide moiety. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of both the trifluoromethyl group and the sulfonamide at the 2-position significantly influences the reactivity and biological activity of the pyridine core. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications in drug discovery, intended for researchers and scientists in the field.

Chemical Identity

- IUPAC Name: **5-(Trifluoromethyl)pyridine-2-sulfonamide**
- CAS Number: 175277-67-5
- Molecular Formula: $C_6H_5F_3N_2O_2S$

- Molecular Weight: 242.18 g/mol

Significance in Medicinal Chemistry

The **5-(trifluoromethyl)pyridine-2-sulfonamide** scaffold is of significant interest in drug development due to the desirable properties conferred by its constituent groups. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to form key hydrogen bond interactions with protein active sites. The pyridine ring serves as a versatile scaffold that can be readily functionalized to modulate the overall physicochemical and pharmacological profile of a compound.

Physicochemical Properties & Structural Analysis

Core Structure

The molecule consists of a central pyridine ring. At the 5-position, a trifluoromethyl ($-\text{CF}_3$) group is attached. This group is strongly electron-withdrawing and lipophilic. At the 2-position, a sulfonamide ($-\text{SO}_2\text{NH}_2$) group is present, which is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor.

Caption: Chemical structure of **5-(Trifluoromethyl)pyridine-2-sulfonamide**.

Quantitative Data Summary

Property	Value	Source
Melting Point	165-169 °C	
Boiling Point	344.5±42.0 °C (Predicted)	
pKa	8.32±0.10 (Predicted)	
LogP	1.34 (Predicted)	
Solubility	Soluble in DMSO, methanol, and other polar organic solvents.	

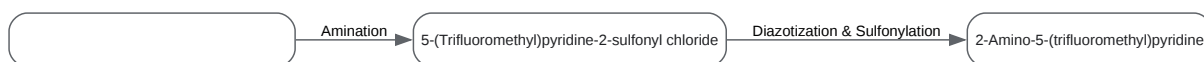
Spectroscopic Profile

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing substituents. The sulfonamide protons will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR will show signals for the six carbons of the pyridine ring and the carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.18 g/mol).

Synthesis & Manufacturing

Retrosynthetic Analysis

A common synthetic approach involves the construction of the sulfonamide group on a pre-functionalized pyridine ring. This typically starts with a suitable pyridine precursor, such as 2-amino-5-(trifluoromethyl)pyridine, which can be converted to the corresponding sulfonyl chloride, followed by amination to yield the desired sulfonamide.



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Caption: Retrosynthetic analysis of **5-(Trifluoromethyl)pyridine-2-sulfonamide**.

Detailed Experimental Protocol

A representative synthesis involves a two-step process starting from 2-amino-5-(trifluoromethyl)pyridine.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

- **Diazotization:** To a cooled (0-5 °C) solution of 2-amino-5-(trifluoromethyl)pyridine in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
 - **Causality:** The diazotization reaction converts the primary amine into a diazonium group, which is an excellent leaving group, facilitating the subsequent substitution with a sulfonyl group.
- **Sulfonylation:** The cold diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
 - **Causality:** This is a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group. Copper(I) chloride acts as a catalyst.
- **Work-up:** The reaction mixture is poured onto ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Step 2: Synthesis of **5-(Trifluoromethyl)pyridine-2-sulfonamide**

- **Amination:** The 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is dissolved in a suitable solvent such as acetone or tetrahydrofuran. The solution is cooled in an ice bath, and aqueous ammonia is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
 - **Causality:** The nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the sulfonamide.
- **Work-up and Purification:** The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure **5-(trifluoromethyl)pyridine-2-sulfonamide**.

- Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to ensure it meets the required specifications for further use.

Chemical Reactivity & Derivatization

Reactivity of the Sulfonamide Group

The sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion is a good nucleophile and can undergo various reactions, including N-alkylation and N-arylation, to generate a library of N-substituted derivatives. This allows for the modulation of the compound's steric and electronic properties to optimize its biological activity.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Potential for Library Synthesis

The reactivity of the sulfonamide group provides a straightforward handle for parallel synthesis and the creation of a focused library of analogs. High-throughput screening of such a library can rapidly identify compounds with desired biological activities, accelerating the drug discovery process.

Applications in Drug Discovery & Development

Known & Potential Biological Targets

The **5-(trifluoromethyl)pyridine-2-sulfonamide** scaffold has been incorporated into molecules targeting a range of biological entities. For instance, derivatives have been investigated as inhibitors of various enzymes and as modulators of ion channels and receptors. Its structural motifs are found in compounds with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents.

Case Studies & Structure-Activity Relationships

While specific drug candidates containing this exact core may not be widely publicized, the combination of a pyridine sulfonamide with a trifluoromethyl group is a common strategy in modern medicinal chemistry. For example, the sulfonamide group is a key pharmacophore in carbonic anhydrase inhibitors and certain diuretics. The trifluoromethyl group is often used to enhance the potency and pharmacokinetic profile of drug candidates. Structure-activity relationship (SAR) studies often focus on the N-substituent of the sulfonamide and the substitution pattern on the pyridine ring to optimize target engagement and selectivity.

Future Directions & Opportunities

The versatility of the **5-(trifluoromethyl)pyridine-2-sulfonamide** scaffold makes it an attractive starting point for the development of new therapeutic agents. Future research could explore its use in developing inhibitors for novel biological targets, as well as in the design of chemical probes for studying biological processes. The potential for derivatization allows for fine-tuning of its properties to meet the specific demands of a given therapeutic area.

Safety & Handling

Material Safety Data Sheet (MSDS) Highlights

- Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
- Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials.

Laboratory Handling Procedures

- Avoid generating dust.
- Wash hands thoroughly after handling.
- Ensure adequate ventilation.
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com